[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
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Overview
Description
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a useful research compound. Its molecular formula is C10H7ClN2O3S and its molecular weight is 270.69. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid and similar compounds have been synthesized and characterized for structural and chemical properties. For instance, a study described the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, and its characterization through NMR, IR, Mass spectral studies, and single crystal X-ray diffraction studies, indicating its belonging to the monoclinic system (Mamatha et al., 2019).
Antibacterial and Antimicrobial Activities
- Various studies have explored the antibacterial and antimicrobial potential of compounds structurally similar to 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid. For example, new 2-[5-(aryl)-[1,3,4]oxadiazole-2-ylsulfanyl]alkanoic acids, synthesized from aromatic carboxylic acid hydrazides, showed significant in vitro antibacterial activity against both Gram-negative and Gram-positive bacterial strains (Jain et al., 2009). Similarly, 5-aryl-1,3,4-oxadiazole-2-ylsulfanyl derivatives were synthesized and exhibited antibacterial activity (Lei Ying-ji, 2013).
Anticancer and Cytotoxic Evaluation
- Research has also been conducted to assess the anticancer and cytotoxic properties of 1,3,4-oxadiazole derivatives. For instance, a study evaluated the anticancer potential of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, revealing activity on breast cancer cell lines (Salahuddin et al., 2014). Another study on novel derivatives of 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety demonstrated their anticancer properties against various cancer cell lines (Adimule et al., 2014).
Enzyme Inhibition and Binding Studies
- Compounds with a core structure similar to 5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl-acetic acid have been studied for their potential as enzyme inhibitors. A study on substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides highlighted their function as alkaline phosphatase inhibitors, demonstrating significant inhibitory activity and binding affinity with the enzyme (Iqbal et al., 2019).
Biochemical Analysis
Biochemical Properties
It is known that oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer activity .
Cellular Effects
Related oxadiazole compounds have been found to have anticancer activity, suggesting that they may influence cell function .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRQPSQQUXGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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